molecular formula C24H42Br2S B13120137 2,5-Dibromo-3-(2-octyldodecyl)thiophene

2,5-Dibromo-3-(2-octyldodecyl)thiophene

Cat. No.: B13120137
M. Wt: 522.5 g/mol
InChI Key: VYDZJTZWGOMZGZ-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-(2-octyldodecyl)thiophene is a thiophene derivative characterized by the presence of two bromine atoms at the 2 and 5 positions and a long alkyl chain at the 3 position. This compound is of significant interest in the field of organic electronics due to its unique structural properties, which contribute to its exceptional optical and conductive characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibromo-3-(2-octyldodecyl)thiophene typically involves the bromination of 3-(2-octyldodecyl)thiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 2,5-dibromo-3-(2-octyldodecyl)thiophene in electronic applications involves the formation of conjugated systems through polymerization. The presence of bromine atoms facilitates the formation of cross-linked networks, enhancing the material’s conductivity and stability. The long alkyl chain at the 3 position provides solubility and processability, making it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-3-(2-octyldodecyl)thiophene is unique due to its long alkyl chain, which provides enhanced solubility and processability compared to its shorter-chain analogs. This makes it particularly valuable in the fabrication of flexible and printable electronic devices .

Properties

Molecular Formula

C24H42Br2S

Molecular Weight

522.5 g/mol

IUPAC Name

2,5-dibromo-3-(2-octyldodecyl)thiophene

InChI

InChI=1S/C24H42Br2S/c1-3-5-7-9-11-12-14-16-18-21(17-15-13-10-8-6-4-2)19-22-20-23(25)27-24(22)26/h20-21H,3-19H2,1-2H3

InChI Key

VYDZJTZWGOMZGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CC1=C(SC(=C1)Br)Br

Origin of Product

United States

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